

# Application Notes and Protocols for LAS101057 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS101057 |           |
| Cat. No.:            | B1674514  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of **LAS101057**, a potent and selective A2B adenosine receptor antagonist, in preclinical models of inflammation. The information compiled is based on published research and is intended to guide the design and execution of similar studies.

### Introduction

**LAS101057** is a pyrazine-based antagonist of the A2B adenosine receptor, a G protein-coupled receptor with a low affinity for the endogenous mediator adenosine.[1] Under conditions of cellular stress and inflammation, extracellular adenosine levels rise, activating the A2B receptor. This activation is implicated in the pathophysiology of inflammatory conditions such as asthma and colitis through the release of pro-inflammatory mediators.[1] **LAS101057** has been identified as a clinical development candidate for oral asthma therapy due to its efficacy in preclinical models.[1][2][3][4]

## **Mechanism of Action**

The A2B adenosine receptor is known to mediate the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) via a signaling cascade involving cyclic AMP (cAMP) and the cAMP response element-binding protein (CREB).[1] **LAS101057** exerts its anti-inflammatory effects by blocking the A2B receptor, thereby inhibiting this downstream signaling pathway and reducing the production of inflammatory cytokines.





Click to download full resolution via product page

Caption: LAS101057 Mechanism of Action



# Preclinical Efficacy in an Asthma Model

**LAS101057** has demonstrated significant efficacy in an ovalbumin (OVA)-sensitized mouse model, which recapitulates key pathological features of human asthma.[1] Oral administration of **LAS101057** resulted in a reduction of airway hyperresponsiveness (AHR) to methacholine, a decrease in Th2 cytokine production, and lower levels of OVA-specific IgE.[1][2][3]

#### **Data Presentation**

Table 1: In Vitro Activity of LAS101057

| Assay                    | Cell Type                   | Agonist | Parameter<br>Measured  | Potency/Effect                        |
|--------------------------|-----------------------------|---------|------------------------|---------------------------------------|
| A2B Receptor<br>Binding  | CHO cells<br>(human)        | -       | Radioligand<br>Binding | -                                     |
| A2B Receptor<br>Binding  | CHO cells<br>(mouse)        | -       | Radioligand<br>Binding | -                                     |
| Functional cAMP<br>Assay | CHO cells<br>(human)        | NECA    | cAMP levels            | -                                     |
| Functional cAMP<br>Assay | CHO cells<br>(mouse)        | NECA    | cAMP levels            | -                                     |
| IL-6 Production          | Human Dermal<br>Fibroblasts | NECA    | IL-6 Release           | 67% ± 2<br>inhibition at 100<br>nM[1] |

NECA: 5'-(N-Ethylcarboxamido)adenosine, a potent adenosine receptor agonist.

Table 2: In Vivo Efficacy of LAS101057 in OVA-Sensitized Mice



| Parameter                              | Treatment Group | Dose          | Result                                                                         |
|----------------------------------------|-----------------|---------------|--------------------------------------------------------------------------------|
| Airway<br>Hyperresponsiveness<br>(AHR) | LAS101057       | 3 mg/kg       | Active in preventing methacholine-induced AHR[1]                               |
| Airway<br>Hyperresponsiveness<br>(AHR) | LAS101057       | 10 mg/kg      | Inhibition of AHR to a<br>level comparable to<br>dexamethasone (1<br>mg/kg)[1] |
| Inflammatory Cells in<br>BALF          | LAS101057       | Not specified | Reduction in inflammatory cell numbers                                         |
| Th2 Cytokines (IL-4, IL-13) in BALF    | LAS101057       | Not specified | Reduction in cytokine levels[1][2][3]                                          |
| yIFN in BALF                           | LAS101057       | Not specified | Reduction in cytokine levels[1]                                                |
| Mucus Accumulation                     | LAS101057       | Not specified | Reduction in mucus accumulation                                                |
| OVA-specific IgE (plasma)              | LAS101057       | Not specified | Reduction in IgE<br>levels[1][2][3]                                            |
| Total IgE and IgG<br>(plasma)          | LAS101057       | Not specified | Reduction in IgE and IgG levels                                                |

BALF: Bronchoalveolar Lavage Fluid

Table 3: Pharmacokinetic Properties of **LAS101057** in Preclinical Species[1]



| Species                    | Route | Dose      | T½ (h) | CL<br>(mL/min/k<br>g) | Vss<br>(L/kg) | F (%) |
|----------------------------|-------|-----------|--------|-----------------------|---------------|-------|
| Mouse<br>(BALB/c)          | Oral  | 10 mg/kg  | -      | -                     | -             | -     |
| Dog<br>(Beagle)            | IV    | 1 mg/kg   | 4.9    | 2.6                   | 1.0           | -     |
| Dog<br>(Beagle)            | Oral  | 1 mg/kg   | -      | -                     | -             | 100   |
| Monkey<br>(Cynomolg<br>us) | IV    | 0.5 mg/kg | 12.3   | 2.1                   | 2.1           | -     |
| Monkey<br>(Cynomolg<br>us) | Oral  | 1 mg/kg   | -      | -                     | -             | 67    |

T½: Half-life, CL: Clearance, Vss: Volume of distribution at steady state, F: Bioavailability

# Experimental Protocols In Vitro IL-6 Production Assay

Objective: To assess the ability of **LAS101057** to inhibit A2B receptor agonist-induced IL-6 production in human primary dermal fibroblasts.

#### Materials:

- Human primary dermal fibroblasts
- Cell culture medium (e.g., DMEM with 10% FBS)
- NECA (5'-(N-Ethylcarboxamido)adenosine)
- LAS101057



- IL-6 ELISA kit
- 96-well cell culture plates

#### Protocol:

- Seed human primary dermal fibroblasts in 96-well plates and culture until confluent.
- Pre-incubate the cells with varying concentrations of LAS101057 for 30 minutes.
- Stimulate the cells with a predetermined concentration of NECA to induce IL-6 production. Include a vehicle control group (no NECA) and a positive control group (NECA alone).
- Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Collect the cell culture supernatants.
- Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Calculate the percentage inhibition of IL-6 production for each concentration of LAS101057 relative to the positive control.

# In Vivo Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of **LAS101057** in a mouse model of allergic airway inflammation.





Click to download full resolution via product page

Caption: OVA-Sensitized Mouse Model Workflow

Materials:



- Female BALB/c mice
- Ovalbumin (OVA)
- Alum (adjuvant)
- Methacholine
- LAS101057
- Vehicle for LAS101057
- Dexamethasone (positive control)
- Whole-body plethysmograph
- Equipment for bronchoalveolar lavage (BAL)
- ELISA kits for cytokines and IgE
- Flow cytometer for cell counting and analysis

#### Protocol:

- Sensitization:
  - On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in alum.
- Challenge and Treatment:
  - On days 21, 22, and 23, challenge the sensitized mice with aerosolized OVA for a defined period.
  - Administer LAS101057 orally at the desired doses (e.g., 3 and 10 mg/kg) one hour before each OVA challenge. Include a vehicle control group and a positive control group (e.g., dexamethasone).
- Assessment of Airway Hyperresponsiveness (AHR):



- 24 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph. Record the enhanced pause (Penh) values.
- Collection of Bronchoalveolar Lavage Fluid (BALF) and Blood:
  - 48 hours after the final OVA challenge, euthanize the mice.
  - Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS into the lungs.
  - Collect blood via cardiac puncture.
- Analysis:
  - BALF:
    - Determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations.
    - Measure the levels of Th2 cytokines (IL-4, IL-13) and yIFN in the BALF supernatant using ELISA.
  - Blood:
    - Separate plasma and measure the levels of OVA-specific IgE, total IgE, and IgG using ELISA.
  - Lungs:
    - Fix the lungs for histological analysis to assess mucus accumulation and inflammatory cell infiltration.

# **Selectivity Profile**

**LAS101057** has demonstrated high selectivity. When tested at a concentration of 10  $\mu$ M against a panel of over 340 enzymes, receptors, channels, and transporters, it was found to be more than 400-fold selective for the A2B adenosine receptor.[1]



## **Clinical Development**

A Phase I clinical trial has been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of **LAS101057** in healthy male subjects.[5] The study showed that **LAS101057** was rapidly metabolized.[5]

### Conclusion

**LAS101057** is a potent and selective A2B adenosine receptor antagonist with demonstrated efficacy in preclinical models of allergic airway inflammation. The provided protocols for in vitro and in vivo studies serve as a foundation for further investigation into the therapeutic potential of **LAS101057** and other A2B receptor antagonists in inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. almirall.com [almirall.com]
- To cite this document: BenchChem. [Application Notes and Protocols for LAS101057 in Inflammation Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674514#las101057-experimental-design-for-inflammation-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com